molecular formula C12H17N B13132123 1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-

1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-

Cat. No.: B13132123
M. Wt: 175.27 g/mol
InChI Key: NPHWEMNGZGNWMP-GFCCVEGCSA-N
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Description

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is a chiral amine compound with the molecular formula C12H17N It is known for its unique structure, which includes an indane backbone with an amine group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1H-Inden-1-one, 2,3-dihydro-4-(1-methylethyl)-, using a chiral catalyst to achieve the desired (1R)-configuration. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, and other derivatives.

Scientific Research Applications

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1S)-
  • 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-
  • 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylpropyl)-

Uniqueness

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-, (1R)- is unique due to its specific (1R)-configuration, which imparts distinct stereochemical properties. This chiral configuration can significantly influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-4-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3/t12-/m1/s1

InChI Key

NPHWEMNGZGNWMP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=CC2=C1CC[C@H]2N

Canonical SMILES

CC(C)C1=CC=CC2=C1CCC2N

Origin of Product

United States

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